molecular formula C9H8BrN3O2 B15329945 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B15329945
M. Wt: 270.08 g/mol
InChI Key: KGFPBJQLYZTKRA-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide is a chemical compound that belongs to the pyrazolopyridine family. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a bromine atom and a methoxy group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to its biological effects. For example, it has been shown to inhibit PDK1, a kinase involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Uniqueness

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and carboxamide functionality differentiate it from other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H8BrN3O2/c1-15-7-2-5(10)4-13-8(7)6(3-12-13)9(11)14/h2-4H,1H3,(H2,11,14)

InChI Key

KGFPBJQLYZTKRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=C(C=N2)C(=O)N)Br

Origin of Product

United States

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